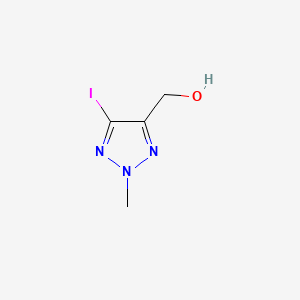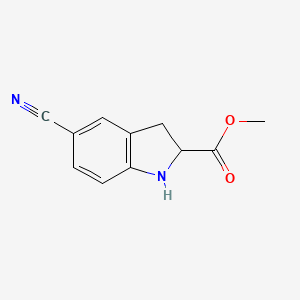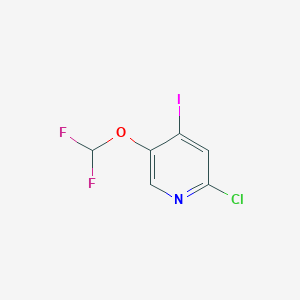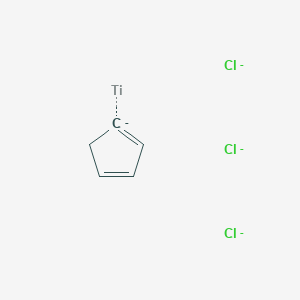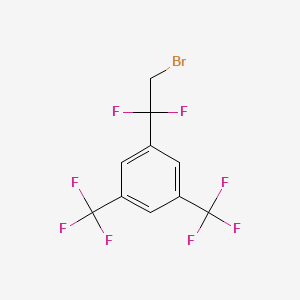
1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene is a chemical compound known for its unique structure and properties.
Métodos De Preparación
One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution pattern. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The presence of multiple fluorine atoms can facilitate addition reactions with other chemical species.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its halogen atoms. These interactions can lead to changes in the electronic structure of the compound, facilitating various chemical reactions. The pathways involved often include radical intermediates and the formation of transient species that drive the overall reaction process .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene stands out due to its unique combination of bromine and multiple fluorine atoms. Similar compounds include:
- 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene
- 2-Bromo-1,1-difluoroethane
- 1,1,1-Trifluoromethanesulfonic acid trifluoromethyl ester
These compounds share some structural similarities but differ in their specific reactivity and applications .
Propiedades
Fórmula molecular |
C10H5BrF8 |
|---|---|
Peso molecular |
357.04 g/mol |
Nombre IUPAC |
1-(2-bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H5BrF8/c11-4-8(12,13)5-1-6(9(14,15)16)3-7(2-5)10(17,18)19/h1-3H,4H2 |
Clave InChI |
WXMLHSCJBLKFAX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CBr)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)
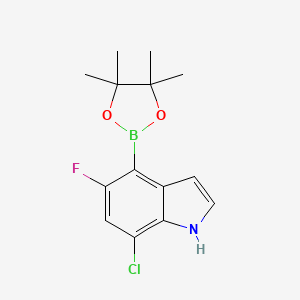
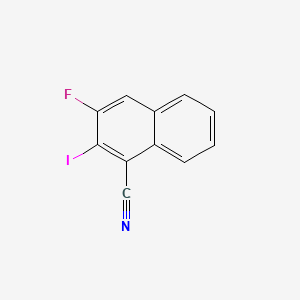
![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)
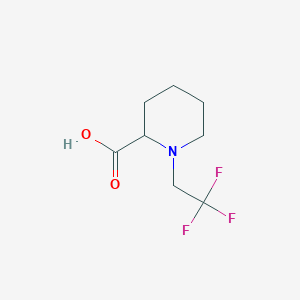
![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
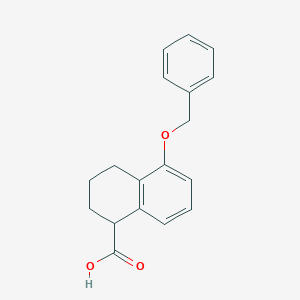
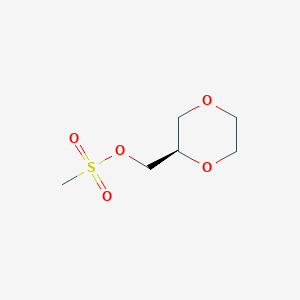
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)
